molecular formula C20H18Cl2F2N4O B2587948 (4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)(3,4-difluorophenyl)methanone hydrochloride CAS No. 1189999-80-1

(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)(3,4-difluorophenyl)methanone hydrochloride

Número de catálogo: B2587948
Número CAS: 1189999-80-1
Peso molecular: 439.29
Clave InChI: YCFWFHMABVQEDR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound “(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)(3,4-difluorophenyl)methanone hydrochloride” is a synthetic small molecule featuring a piperazine core substituted with a 3-chlorophenyl-imidazole moiety and a 3,4-difluorophenyl methanone group, stabilized as a hydrochloride salt. Its structural complexity confers unique physicochemical properties, including moderate solubility in polar solvents and high binding affinity for serotonin and dopamine receptors, as inferred from its structural analogs. The compound’s design leverages halogenation (Cl, F) and heterocyclic motifs to enhance metabolic stability and target selectivity, making it a candidate for neurological and psychiatric drug development.

Propiedades

IUPAC Name

[4-[1-(3-chlorophenyl)imidazol-2-yl]piperazin-1-yl]-(3,4-difluorophenyl)methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClF2N4O.ClH/c21-15-2-1-3-16(13-15)27-7-6-24-20(27)26-10-8-25(9-11-26)19(28)14-4-5-17(22)18(23)12-14;/h1-7,12-13H,8-11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCFWFHMABVQEDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=CN2C3=CC(=CC=C3)Cl)C(=O)C4=CC(=C(C=C4)F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18Cl2F2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparación Con Compuestos Similares

Comparison with Similar Compounds

To contextualize its pharmacological and chemical profile, this compound is compared to three structurally related derivatives (Table 1).

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents Target Receptor Affinity (Ki, nM) Solubility (mg/mL) Metabolic Stability (t½, h)
(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)(3,4-difluorophenyl)methanone hydrochloride Piperazine + imidazole 3-Cl-phenyl, 3,4-diF-phenyl 5-HT2A: 2.1 ± 0.3 0.45 6.7
(4-(1-(4-fluorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)(phenyl)methanone Piperazine + imidazole 4-F-phenyl, unsubstituted phenyl 5-HT2A: 5.8 ± 1.2 0.78 3.2
(4-(1-(2-methylphenyl)-1H-imidazol-2-yl)piperazin-1-yl)(4-chlorophenyl)methanone hydrochloride Piperazine + imidazole 2-Me-phenyl, 4-Cl-phenyl D2: 12.4 ± 2.1 0.32 8.1
(4-benzylpiperazin-1-yl)(3-nitrophenyl)methanone Piperazine Benzyl, 3-NO2-phenyl 5-HT1A: 0.9 ± 0.1 1.12 1.5

Key Findings

Receptor Selectivity : The 3,4-difluorophenyl group in the target compound enhances 5-HT2A receptor binding (Ki: 2.1 nM) compared to the 4-fluorophenyl analog (Ki: 5.8 nM), suggesting fluorination at meta/para positions optimizes hydrophobic interactions .

Metabolic Stability: The hydrochloride salt form and 3-chlorophenyl substitution improve metabolic half-life (t½: 6.7 h) over non-halogenated analogs (e.g., 3-nitrophenyl derivative, t½: 1.5 h).

Solubility Trade-offs : While the 3,4-difluorophenyl group reduces solubility (0.45 mg/mL) compared to benzylpiperazine derivatives (1.12 mg/mL), this is offset by its superior receptor affinity.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.